molecular formula C26H38O3P2 B14766222 ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide

((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide

Cat. No.: B14766222
M. Wt: 460.5 g/mol
InChI Key: GTKZLBRRROWCSC-WVXBCFDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound featuring a benzyloxy group, a tert-butyl group, and a di-tert-butylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxaphosphol ring, introduction of the benzyloxy group, and the addition of the di-tert-butylphosphine oxide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can modify the benzyloxy or tert-butyl groups.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in catalysis, facilitating various organic transformations. Its unique structure allows for selective binding and activation of substrates.

Biology

In biological research, this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways. Its stability and reactivity profile make it a promising candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and tert-butyl groups contribute to its binding affinity and specificity, while the di-tert-butylphosphine oxide moiety plays a role in modulating its reactivity. Pathways involved may include signal transduction, enzyme inhibition, and metal ion coordination.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
  • ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine

Uniqueness

Compared to similar compounds, ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide stands out due to its enhanced stability and reactivity. The presence of the di-tert-butylphosphine oxide moiety provides unique electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H38O3P2

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m1/s1

InChI Key

GTKZLBRRROWCSC-WVXBCFDCSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.